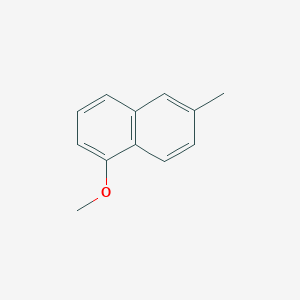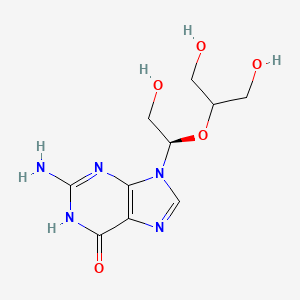
2',3'-Secoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2’,3’-secoguanosine involves a high-yielding, one-pot method. The process starts with guanosine or 5’-deoxyguanosine, which is treated with sodium periodate followed by sodium borohydride . This sequential oxidation and reduction result in the formation of 2’,3’-secoguanosine. The final product is purified from contaminating salts by passing the reaction mixture over a column of activated charcoal .
Industrial Production Methods: While specific industrial production methods for 2’,3’-secoguanosine are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents like sodium periodate and sodium borohydride makes the process feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’-Secoguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Applications De Recherche Scientifique
2’,3’-Secoguanosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’,3’-secoguanosine involves its interaction with various molecular targets. It can bind to enzymes and nucleic acids, affecting their function. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Guanosine: The parent compound from which 2’,3’-secoguanosine is derived.
2’-Deoxyguanosine: Another nucleoside analogue with similar structural features.
Acyclic nucleoside analogues: Compounds like 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, which have similar antiviral properties.
Uniqueness: 2’,3’-Secoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61773-91-9 |
|---|---|
Formule moléculaire |
C10H15N5O5 |
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
2-amino-9-[(1R)-1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H15N5O5/c11-10-13-8-7(9(19)14-10)12-4-15(8)6(3-18)20-5(1-16)2-17/h4-6,16-18H,1-3H2,(H3,11,13,14,19)/t6-/m1/s1 |
Clé InChI |
BTDVRVFEWWTQLU-ZCFIWIBFSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@@H](CO)OC(CO)CO)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C(CO)OC(CO)CO)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


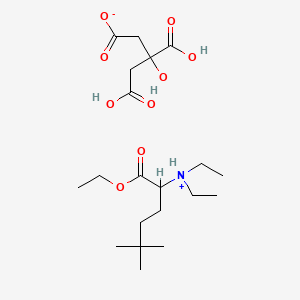
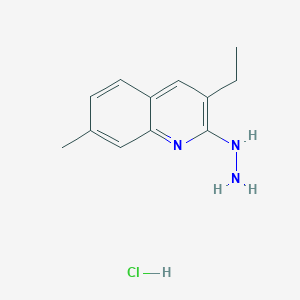
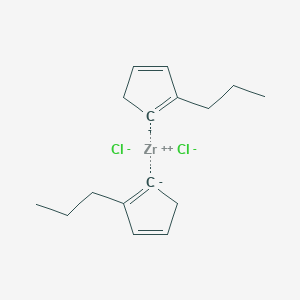
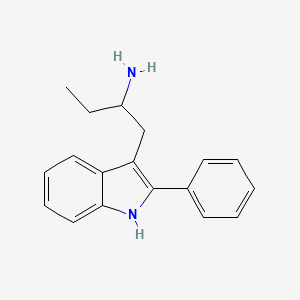
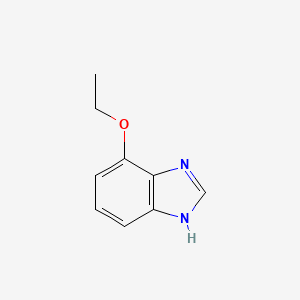

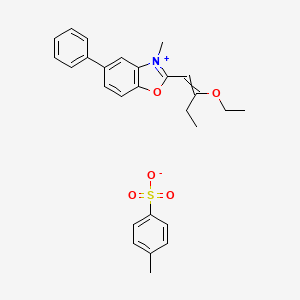
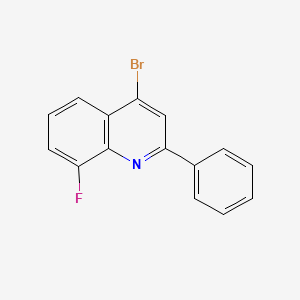

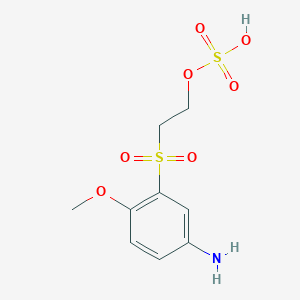

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
